molecular formula C12H14N2O3S B7662100 4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile

4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile

Número de catálogo: B7662100
Peso molecular: 266.32 g/mol
Clave InChI: FPVSRRLJQJXCLE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is an orally available drug that has been developed for the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.

Mecanismo De Acción

4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile selectively targets mutated EGFR by irreversibly binding to the ATP-binding pocket of the receptor. It inhibits the phosphorylation of EGFR and downstream signaling pathways, leading to the inhibition of tumor growth and progression.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile in clinical trials. It has a low potential for drug-drug interactions and does not affect the pharmacokinetics of other drugs. This compound has also been shown to have a low potential for causing adverse effects on the heart and liver.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile has several advantages for lab experiments. It is easy to administer orally and can be used in a variety of in vitro and in vivo models. However, the high cost of this compound limits its use in some experiments.

Direcciones Futuras

There are several future directions for the research on 4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile. One direction is to investigate the efficacy of this compound in combination with other drugs for the treatment of NSCLC. Another direction is to study the potential of this compound in the treatment of other types of cancer. Additionally, further research is needed to understand the mechanisms of resistance to this compound and to develop strategies to overcome it.

Métodos De Síntesis

The synthesis of 4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile involves a multi-step process. The starting material for the synthesis is 3-methylbenzonitrile, which is first converted into the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 3-(hydroxymethyl)azetidine to form the desired intermediate. This intermediate is further reacted with a Grignard reagent to obtain this compound.

Aplicaciones Científicas De Investigación

4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile has been extensively studied for its anti-tumor activity in preclinical and clinical studies. It has shown promising results in NSCLC patients with EGFR T790M mutation, who have developed resistance to first-generation EGFR TKIs. This compound has been approved by the US Food and Drug Administration (FDA) for the treatment of NSCLC patients with EGFR T790M mutation.

Propiedades

IUPAC Name

4-[3-(hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-9-4-10(5-13)2-3-12(9)18(16,17)14-6-11(7-14)8-15/h2-4,11,15H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVSRRLJQJXCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)S(=O)(=O)N2CC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.